GSTO1-IN-1

Beschreibung

Eigenschaften

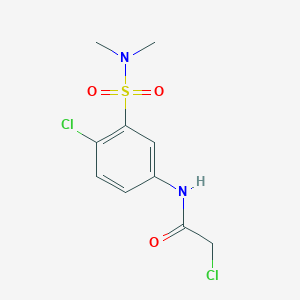

IUPAC Name |

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHYODCKTNLFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSTO1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for GSTO1-IN-1, a potent inhibitor of Glutathione S-transferase omega-1 (GSTO1). It details the molecular interactions, impact on cellular signaling pathways, and methodologies for its study.

Introduction to Glutathione S-transferase Omega-1 (GSTO1)

Glutathione S-transferase omega-1 (GSTO1) is a versatile enzyme belonging to the GST superfamily.[1] Unlike canonical GSTs primarily involved in detoxification, GSTO1 exhibits unique glutathione-dependent thiol transferase and dehydroascorbate reductase activities.[2][3] This functionality places GSTO1 at the crossroads of critical cellular processes, including the metabolism of xenobiotics and carcinogens, regulation of inflammatory pathways, and modulation of cell survival and proliferation signals.[1][2][4] Elevated expression of GSTO1 has been observed in various cancer types, where it is implicated in drug resistance and promoting aggressive phenotypes.[1][3][5] It also plays a pro-inflammatory role in response to stimuli like lipopolysaccharide (LPS).[6][7]

This compound: A Potent and Selective Inhibitor

This compound is a potent, selective, and cell-active inhibitor of the GSTO1 enzyme.[8][9] It has been shown to effectively suppress GSTO1 activity both in vitro and in cellular contexts. Another similar potent and selective α-chloroacetamide inhibitor, KT53, which also irreversibly targets GSTO1, was developed through high-throughput screening.[1][10] These inhibitors serve as crucial tools for elucidating the cellular functions of GSTO1 and as potential therapeutic leads.

Table 1: Inhibitory Potency of GSTO1 Inhibitors

| Compound | Target | IC50 (in vitro) | IC50 (in situ) | Reference |

| This compound | GSTO1 | 31 nM | Not Reported | [8][9] |

| KT53 | GSTO1 | 21 nM | 35 nM | [1][10] |

Core Mechanism of Action

This compound and similar inhibitors like KT53 function as activity-based, irreversible inhibitors.[1] The core mechanism involves the covalent modification of a critical cysteine residue (Cys32) within the active site of GSTO1.[11] This alkylation of the thiol group of the cysteine nucleophile permanently inactivates the enzyme, preventing it from carrying out its catalytic functions.

Impact on Cellular Signaling Pathways

By inactivating GSTO1, this compound modulates several key signaling pathways critical for cell survival, proliferation, and inflammation.

Inflammation: TLR4/NF-κB Signaling

GSTO1 is a crucial component of the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by bacterial lipopolysaccharide (LPS).[7][12] GSTO1 is required for the generation of reactive oxygen species (ROS) and the subsequent metabolic shift towards glycolysis that characterizes pro-inflammatory macrophages.[12][13] Inhibition of GSTO1 blocks the accumulation of succinate, a key inflammatory signal, and the induction of HIF1α, thereby attenuating the inflammatory response.[12]

Cell Survival and Proliferation: Akt and MEK/ERK Pathways

GSTO1 has been shown to modulate the Akt and MEK1/2 kinase pathways, which are central to cell survival and proliferation.[14][15] The enzyme appears to suppress the activation of these kinases to maintain basal levels.[15] Consequently, specific inhibitors of GSTO1, such as ML175, can lead to the significant activation of Akt and MEK1/2.[14] This suggests a complex role for GSTO1 in regulating these pathways, potentially through its glutathionylation/deglutathionylation activity.[15][16]

Cancer Cell Proliferation: JAK/STAT3 Signaling

In non-small cell lung cancer (NSCLC), GSTO1 acts as an oncogene by activating the JAK/STAT3 signaling pathway.[5] Overexpression of GSTO1 leads to increased phosphorylation of both JAK and STAT3, promoting aggressive phenotypes.[5] By inhibiting GSTO1, this compound is predicted to decrease the phosphorylation of JAK and STAT3, thereby suppressing the proliferation, migration, and invasion of cancer cells.

Pharmacological Effects

Anti-Cancer Activity

This compound demonstrates significant anti-cancer effects, primarily by inhibiting proliferation and sensitizing cancer cells to conventional chemotherapy.

-

Reduced Cell Viability: Treatment of cancer cell lines, such as HCT116, with this compound leads to a dose-dependent decrease in cell viability.[8]

-

Inhibition of Clonogenic Survival: At sub-micromolar concentrations, this compound effectively inhibits the ability of cancer cells to form colonies.[8]

-

Chemosensitization: The inhibitor KT53, with a similar mechanism, enhances the sensitivity of cancer cells to the cytotoxic effects of cisplatin, supporting the role of GSTO1 in chemotherapy resistance.[1]

-

In Vivo Efficacy: In xenograft models using HCT116 human colon cancer cells, administration of this compound significantly inhibited tumor growth compared to vehicle-treated groups.[8]

Table 2: Anti-Cancer Effects of this compound

| Cell Line | Assay | Effect | Concentration/Dose | Reference |

| HCT116 | Cell Viability (MTT) | Dose-dependent decrease | 0.1, 1, 10, 100 µM | [8] |

| HCT116 | Clonogenic Survival | Inhibition | Sub-micromolar | [8] |

| HCT116 Xenograft | Tumor Growth | Significant inhibition | 20-45 mg/kg | [8] |

Experimental Protocols

GSTO1 Enzyme Inhibition Assay

This protocol is a generalized method for determining the IC50 of an inhibitor against GSTO1.

-

Reagents: Recombinant human GSTO1, glutathione (GSH), 1-chloro-2,4-dinitrobenzene (CDNB), inhibitor stock solution (e.g., this compound in DMSO), assay buffer (e.g., 100 mM potassium phosphate, pH 6.5).

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, GSH, and CDNB in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a DMSO vehicle control.

-

Initiate the reaction by adding recombinant GSTO1 enzyme to each well.

-

Immediately measure the change in absorbance at 340 nm over time using a microplate reader. The product of the reaction, a GSH-DNB conjugate, absorbs at this wavelength.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cells.

-

Reagents: Cancer cell line (e.g., HCT116), complete culture medium, this compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 72 hours).[8]

-

After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[8]

-

Remove the media and dissolve the formazan crystals in DMSO.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key signaling proteins.

-

Reagents: Cell line of interest, this compound, lysis buffer, primary antibodies (e.g., anti-phospho-Akt, anti-phospho-MEK1/2, anti-phospho-STAT3), secondary antibodies, and detection reagents.

-

Procedure:

-

Culture cells and treat with this compound and/or a relevant stimulus (e.g., LPS) for the desired time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody targeting the phosphorylated protein of interest overnight.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and image the blot.

-

Strip the membrane and re-probe for the total protein to ensure equal loading.

-

Conclusion

This compound is a powerful chemical probe that acts as a potent, irreversible inhibitor of GSTO1 by covalently modifying its active site cysteine. This inhibition has profound effects on multiple cellular signaling pathways, leading to reduced cancer cell proliferation, sensitization to chemotherapy, and attenuation of inflammatory responses. The data gathered from studies using this compound and similar inhibitors underscore the potential of targeting GSTO1 as a therapeutic strategy for various cancers and inflammatory conditions. Further research will continue to delineate the full spectrum of its mechanistic effects and therapeutic applications.

References

- 1. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. GSTO1 glutathione S-transferase omega 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Anti-glutathione S-transferase omega 1-1 (GSTO1-1) antibodies are increased during acute and chronic inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]

- 7. GSTO1-1 plays a pro-inflammatory role in models of inflammation, colitis and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. adooq.com [adooq.com]

- 10. GSTO1 inhibitor KT53 | GSTO1-1 inhibitor | Probechem Biochemicals [probechem.com]

- 11. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Glutathione and Glutathione Transferase Omega 1 as Key Posttranslational Regulators in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle | Semantic Scholar [semanticscholar.org]

The Role of Glutathione S-Transferase Omega 1 (GSTO1) in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-Transferase Omega 1 (GSTO1), a member of the diverse GST superfamily, is emerging as a critical player in oncology. Unlike canonical GSTs primarily involved in detoxification through glutathione conjugation, GSTO1 exhibits unique enzymatic activities, including thioltransferase and deglutathionylase functions.[1][2] Upregulated expression of GSTO1 is a common feature in numerous malignancies, including non-small cell lung cancer (NSCLC), bladder cancer, colorectal cancer, and breast cancer, where it is frequently associated with aggressive tumor phenotypes and poor patient prognosis.[3][4][5][6] This enzyme's multifaceted role in modulating key cellular processes—such as proliferation, apoptosis, and drug resistance—positions it as a significant factor in cancer progression and a promising target for novel therapeutic interventions.[3][6] This guide provides an in-depth examination of the functions of GSTO1 in cancer cells, detailing its impact on signaling pathways, summarizing quantitative data, and outlining key experimental methodologies.

Core Functions of GSTO1 in Cancer Cell Biology

GSTO1 exerts a pro-tumorigenic influence by modulating several fundamental cellular processes that contribute to the hallmarks of cancer.

Cell Proliferation

Evidence strongly indicates that GSTO1 actively promotes the proliferation of cancer cells. In non-small cell lung cancer (NSCLC) cell lines, overexpression of GSTO1 significantly enhances proliferative ability, while its knockdown leads to marked inhibition of cell growth.[3][7] Similar pro-proliferative functions have been observed in cutaneous malignant melanoma and other cancer types.[3] This function is tightly linked to GSTO1's ability to modulate signaling pathways that control the cell cycle and cell growth.

Apoptosis Inhibition

A crucial role of GSTO1 in cancer progression is its ability to protect cancer cells from programmed cell death, or apoptosis. Overexpression of GSTO1 is associated with significant inhibition of apoptosis in NSCLC and HeLa cells.[3][8] Mechanistically, GSTO1 can suppress the expression of pro-apoptotic proteins like Bax and caspase-3.[3] Conversely, silencing GSTO1 expression promotes apoptosis, often mediated through the activation of stress-activated protein kinases like JNK.[8][9] This anti-apoptotic function is a key contributor to chemoresistance, allowing tumor cells to survive the cytotoxic effects of anticancer drugs.[8]

Cell Migration and Invasion

The metastatic cascade, which involves the migration and invasion of cancer cells, is also influenced by GSTO1. Studies have shown that GSTO1 overexpression significantly promotes the migratory and invasive capabilities of NSCLC and cervical cancer cells.[3][10] Knockdown of the enzyme has the opposite effect, reducing the metastatic potential of these cells.[3][9] This suggests that GSTO1 is involved in the complex processes of cytoskeletal rearrangement and extracellular matrix degradation that are essential for cell motility.

Chemotherapy Resistance

One of the most clinically relevant functions of GSTO1 is its role in mediating resistance to chemotherapy.[5] High levels of GSTO1 are frequently observed in drug-resistant cancer cell lines and are linked to resistance against platinum-based agents like cisplatin.[5][8][10] GSTO1 contributes to drug resistance through multiple mechanisms. It can directly detoxify chemotherapeutic agents, although this is considered a minor role for this specific isozyme.[8] More significantly, it confers resistance by inhibiting drug-induced apoptosis through the modulation of survival and stress-response signaling pathways.[8][10] For instance, GSTO1 overexpression has been shown to prevent cisplatin-induced apoptosis by activating pro-survival Akt and ERK pathways while inhibiting the pro-apoptotic JNK pathway.[8] Furthermore, in bladder cancer, GSTO1 has been implicated in promoting cisplatin efflux through the release of large extracellular vesicles.[5]

Quantitative Data on GSTO1 Function

The following tables summarize key quantitative findings from various studies, illustrating the impact of GSTO1 on cancer cell biology.

| Table 1: GSTO1 Expression in Cancer Tissues vs. Normal Tissues | |

| Cancer Type | Fold Change in GSTO1 Expression (Tumor vs. Normal) |

| Urinary Bladder Carcinoma | ~2.3-fold increase in protein expression.[6] |

| Non-Small Cell Lung Cancer (A549 cells vs. BEAS-2B) | Significantly higher expression in A549 cancer cells compared to normal bronchial epithelial cells.[3] |

| Colon Cancer | Significantly upregulated compared with normal colon epithelial cells.[3][4] |

| Various Cancers (TCGA Database) | Expression is well above average across 34 tumor types; high expression correlates with reduced survival in several cancers.[6] |

| Table 2: Functional Impact of GSTO1 Modulation on Cancer Cells | |

| Parameter | Effect of GSTO1 Modulation |

| Proliferation | GSTO1 knockdown in A549 lung cancer cells significantly inhibited proliferative ability (P<0.01). GSTO1 overexpression in H2122 lung cancer cells significantly increased proliferative ability (P<0.01).[3] |

| Apoptosis | GSTO1 knockdown in A549 cells significantly promoted apoptosis (P<0.01). GSTO1 overexpression in H2122 cells significantly inhibited apoptosis (P<0.01).[3] |

| Migration & Invasion | GSTO1 knockdown in A549 cells significantly decreased cell migratory and invasive abilities (P<0.01). GSTO1 overexpression in H2122 cells significantly increased migratory and invasive abilities (P<0.01).[3] |

| Protein Glutathionylation | Expression of active GSTO1 in T47-D breast cancer cells resulted in a ~50% reduction in total protein glutathionylation levels.[2] |

| Cell Viability | GSTP1 knockdown (a related GST) in pancreatic ductal adenocarcinoma (PDAC) cells impaired cell viability by more than 50% .[11] |

| Table 3: GSTO1-Mediated Chemotherapy Resistance | |

| Cell Line / Cancer Type | Effect on Drug Sensitivity |

| HeLa Cells | Overexpression of GSTO1-1 led to increased resistance against cisplatin cytotoxicity.[8] |

| HCT-116 Colon Cancer Cells (Multidrug-Resistant) | Showed resistance to 50 µM cisplatin treatment compared with wild-type cells, which correlated with higher GSTO1 expression.[12] |

| Bladder Cancer Cells | GSTO1 overexpression increased cisplatin resistance .[5] |

| Various Cancer Cells | Pharmacological inhibition of GSTO1 with inhibitor KT53 sensitizes cancer cells to the cytotoxic effects of cisplatin. |

GSTO1-Modulated Signaling Pathways

GSTO1's influence on cancer cell behavior is largely mediated through its interaction with and modulation of critical intracellular signaling cascades.

JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a central regulator of cell proliferation, survival, and differentiation, and its persistent activation is common in many cancers.[3] GSTO1 has been identified as a key activator of this pathway in NSCLC.[3][7] Overexpression of GSTO1 leads to a significant increase in the phosphorylation of both JAK and STAT3.[3] Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in promoting proliferation and inhibiting apoptosis.[3] Conversely, knockdown of GSTO1 significantly decreases the phosphorylation levels of JAK and STAT3, thereby attenuating the pro-tumorigenic signaling of this pathway.[3]

PI3K/Akt and MAPK (ERK/JNK) Signaling Pathways

GSTO1 also modulates the PI3K/Akt and MAPK signaling cascades, which are crucial for cell survival and stress response. In response to cisplatin treatment, GSTO1 overexpression is associated with the early activation of the pro-survival kinases Akt and ERK1/2.[8] Simultaneously, it prevents the later, sustained activation of the pro-apoptotic stress-activated kinase JNK1.[8] In neuroblastoma cells, GSTO1 has been shown to interact with Akt and MEK1/2 (an upstream activator of ERK), and its enzymatic activity appears to suppress the basal activation of these kinases.[13] This suggests a complex, context-dependent regulatory role where GSTO1 can fine-tune these critical pathways to favor cell survival, particularly under cytotoxic stress.

HIF-1α/Ryanodine Receptor Signaling

In breast cancer cells, chemotherapy exposure can induce the expression of GSTO1 in a manner dependent on Hypoxia-Inducible Factor 1-alpha (HIF-1α). GSTO1 then activates the type 1 ryanodine receptor (RyR1), a ligand-gated calcium channel on the endoplasmic reticulum.[1] This activation leads to the release of intracellular calcium stores, which in turn activates a downstream signaling cascade involving PYK2, SRC, and ultimately STAT3. This entire pathway has been implicated in promoting the enrichment of cancer stem cells during chemotherapy, a key mechanism of acquired drug resistance and tumor recurrence.

Key Experimental Protocols and Workflows

Investigating the function of GSTO1 in cancer cells requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Protocol 1: GSTO1 Expression Analysis by Western Blot

This method quantifies GSTO1 protein levels in cell lysates.

-

Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against GSTO1 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane 3 times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Proliferation Assessment using CCK-8 Assay

This colorimetric assay measures the number of viable cells.[14][15]

-

Cell Seeding: Seed cells (e.g., 5,000 cells/well) in 100 µL of medium in a 96-well plate.[14]

-

Incubation: Culture cells for the desired time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[14]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[14]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[15]

Protocol 3: Apoptosis Detection by Annexin V/PI Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17]

-

Cell Collection: Harvest both adherent and floating cells and wash with cold 1X PBS.[16][17]

-

Cell Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution.[16][17]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

-

Dilution: Add 400 µL of 1X Binding Buffer to each sample.[16]

-

Analysis: Analyze the cells immediately by flow cytometry.

-

Annexin V-/PI-: Live cells

-

Annexin V+/PI-: Early apoptotic cells

-

Annexin V+/PI+: Late apoptotic/necrotic cells

-

Protocol 4: Cell Migration and Invasion Assessment using Transwell Assay

This method assesses the migratory and invasive potential of cells.[18][19][20]

-

Chamber Preparation: Use Transwell chambers (8-µm pore size). For invasion assays, coat the upper surface of the membrane with Matrigel and allow it to solidify.[18][20] For migration assays, no coating is needed.

-

Cell Seeding: Seed serum-starved cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell migration/invasion.

-

Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[18][19]

-

Fixation and Staining: Fix the cells that have moved to the lower surface of the membrane with methanol and stain with crystal violet.[18]

-

Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields to quantify migration/invasion.

Protocol 5: GSTO1 Protein Interactions via Co-Immunoprecipitation (Co-IP)

This technique is used to identify proteins that interact with GSTO1 within the cell.

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GSTO1 antibody or an isotype control IgG overnight at 4°C.

-

Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies for suspected interacting partners (e.g., Akt, JNK, STAT3).

GSTO1 as a Therapeutic Target

The consistent upregulation of GSTO1 in various cancers and its integral role in promoting proliferation, survival, and chemoresistance make it an attractive therapeutic target.[6] The development of small-molecule inhibitors that specifically target GSTO1 is an active area of research.

Several potent and selective GSTO1 inhibitors have been identified, such as the α-chloroacetamide KT53.[18] Pharmacological inhibition of GSTO1 has been shown to impair cancer drug resistance, effectively re-sensitizing cancer cells to conventional chemotherapies like cisplatin.[18] Furthermore, inhibiting GSTO1 in breast cancer stem cells can activate JNK-mediated apoptosis, suggesting a strategy to overcome therapy-induced cancer stem cell enrichment and prevent metastasis and recurrence.[9] Targeting GSTO1, either as a monotherapy or in combination with existing anticancer drugs, represents a promising strategy for cancer treatment.

Conclusion

Glutathione S-Transferase Omega 1 is a multifunctional enzyme that plays a significant oncogenic role in cancer cells. By activating pro-survival signaling pathways like JAK/STAT3 and PI3K/Akt, while inhibiting pro-apoptotic pathways, GSTO1 promotes cell proliferation, migration, and invasion. Its crucial function in conferring resistance to chemotherapy highlights its clinical relevance. The continued development of specific GSTO1 inhibitors and a deeper understanding of its regulatory mechanisms will be vital for translating this knowledge into effective therapeutic strategies for a wide range of cancers.

References

- 1. Glutathione Transferases Omega-1 and -2 Polymorphisms in Cancer: Drivers or Silent Bystanders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - ProQuest [proquest.com]

- 5. Glutathione S‐transferase omega class 1 (GSTO1)‐associated large extracellular vesicles are involved in tumor‐associated macrophage‐mediated cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deletion of Glutathione S-Transferase Omega 1 Activates Type I Interferon Genes and Downregulates Tissue Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione S‑transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non‑small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione transferase omega 1-1 (GSTO1-1) plays an anti-apoptotic role in cell resistance to cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione S-transferase omega 1 inhibition activates JNK-mediated apoptotic response in breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. toolsbiotech.com [toolsbiotech.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 19. clyte.tech [clyte.tech]

- 20. Transwell migration and invasion assays [bio-protocol.org]

The Discovery and Synthesis of GSTO1-IN-1: A Covalent Inhibitor of Glutathione S-Transferase Omega 1

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione S-transferase omega 1 (GSTO1) has emerged as a compelling therapeutic target due to its role in various pathologies, including cancer and inflammatory diseases. This document provides a comprehensive technical overview of the discovery and synthesis of GSTO1-IN-1 (also known as C1-27), a potent and selective covalent inhibitor of GSTO1. We detail the experimental methodologies employed in its characterization, including biochemical and cellular assays, and provide a plausible synthetic route. Furthermore, we present key signaling pathways modulated by GSTO1, offering insights into the mechanism of action of its inhibitors. All quantitative data are summarized in structured tables for clarity, and complex biological and experimental workflows are visualized using diagrams.

Introduction

Glutathione S-transferases (GSTs) are a superfamily of enzymes pivotal in the detoxification of xenobiotics and the protection of cells from oxidative damage. The omega class of GSTs, and specifically GSTO1, exhibits unique catalytic activities, including the deglutathionylation of proteins, which implicates it in the regulation of critical cellular signaling pathways. Dysregulation of GSTO1 has been linked to chemoresistance in cancer and the activation of inflammatory responses, making it an attractive target for therapeutic intervention.

This compound (C1-27) was identified through high-throughput screening as a potent, irreversible inhibitor of GSTO1.[1] This whitepaper serves as a technical guide to its discovery, synthesis, and biological evaluation.

Discovery of this compound

This compound was discovered through a fluorescence polarization-based activity-based protein profiling (Fluopol-ABPP) high-throughput screen.[2] This screen identified a class of N-(3-sulfamoyl)phenyl chloroacetamide compounds as potent inhibitors of GSTO1. This compound emerged as one of the most potent compounds from this class, exhibiting an IC50 of 31 nM.[2][3]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on the general synthesis of N-substituted sulfamoylacetamides and related chloroacetamide compounds. The proposed synthesis involves a multi-step process starting from commercially available reagents.

Proposed Synthetic Scheme:

Caption: Proposed two-step synthesis of this compound.

Disclaimer: This proposed synthetic route is based on established chemical reactions for analogous compounds and has not been experimentally validated for the specific synthesis of this compound.

Biochemical and Cellular Activity

The inhibitory activity of this compound has been characterized through a series of biochemical and cellular assays.

Quantitative Data Summary

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Biochemical Assay | IC50 (GSTO1 Inhibition) | 31 nM | Recombinant GSTO1 | [2][3] |

| Cellular Assay | IC50 (Antiproliferative) | 1.2 µM | HCT-116 | [2] |

| IC50 (Antiproliferative) | 4.3 µM | HT-29 | [2] | |

| In Vivo Assay | Tumor Growth Inhibition | Significant at 20-45 mg/kg | HCT-116 Xenograft | [2] |

Experimental Protocols

This assay measures the ability of a test compound to compete with the fluorescent probe 5-chloromethylfluorescein diacetate (CMFDA) for binding to GSTO1.[4]

Protocol:

-

Recombinant GSTO1 protein is incubated with varying concentrations of this compound.

-

CMFDA is added to the reaction mixture.

-

The fluorescence is measured at an appropriate excitation/emission wavelength.

-

A decrease in fluorescence indicates displacement of CMFDA by the inhibitor.

-

IC50 values are calculated from the dose-response curve.

Caption: Workflow for the CMFDA competition assay.

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Protocol:

-

Seed HCT-116 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µM) for 72 hours.

-

Add MTT solution (3 mg/mL) to each well and incubate for 3 hours at 37°C.

-

Remove the media and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability relative to untreated control cells.

Caption: Workflow for the MTT cell viability assay.

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[2]

Protocol:

-

Inject HCT-116 cells subcutaneously into the flank of nude mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound intraperitoneally at a specified dose and schedule (e.g., 20-45 mg/kg, 5 days on/2 days off).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, excise tumors for further analysis.

Caption: Workflow for the in vivo xenograft study.

GSTO1 Signaling Pathways

GSTO1's role as a deglutathionylase allows it to modulate the activity of key signaling proteins. Inhibition of GSTO1 can therefore have significant downstream effects.

NLRP3 Inflammasome Activation

GSTO1 is a key regulator of the NLRP3 inflammasome, a critical component of the innate immune system. GSTO1-mediated deglutathionylation of NEK7 (NIMA-related kinase 7) is a crucial step for the interaction of NEK7 with NLRP3, leading to the assembly and activation of the inflammasome.[5][6] This activation results in the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.

Caption: GSTO1 regulation of NLRP3 inflammasome activation.

Conclusion

This compound is a valuable tool compound for studying the biological functions of GSTO1 and serves as a promising lead for the development of novel therapeutics for cancer and inflammatory disorders. This technical guide provides a centralized resource of its discovery, plausible synthesis, and detailed experimental protocols for its characterization. The elucidation of GSTO1's role in key signaling pathways, such as NLRP3 inflammasome activation, further underscores the therapeutic potential of its inhibition. Future work should focus on obtaining a definitive synthetic protocol and further exploring the full spectrum of signaling pathways modulated by GSTO1.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rupress.org [rupress.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Glutathione Transferase Omega-1 Regulates NLRP3 Inflammasome Activation through NEK7 Deglutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

GSTO1-IN-1: A Potent and Selective Chemical Probe for Glutathione S-Transferase Omega 1

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferase omega 1 (GSTO1) is a unique member of the GST superfamily, distinguished by a cysteine residue in its active site, which imparts atypical enzymatic activities, including thioltransferase, dehydroascorbate reductase, and deglutathionylase functions. Emerging evidence has implicated GSTO1 in a variety of pathophysiological processes, including cancer development and drug resistance, as well as inflammatory and neurodegenerative diseases. The development of potent and selective chemical probes for GSTO1 is therefore crucial for elucidating its biological functions and validating it as a therapeutic target. GSTO1-IN-1 has emerged as a highly potent, covalent inhibitor of GSTO1, serving as a valuable tool for in-depth investigation of this enigmatic enzyme. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and its application in cellular and in vivo studies.

Biochemical and Pharmacological Profile of this compound

This compound is a chloroacetamide-containing compound that acts as a potent and irreversible inhibitor of GSTO1. Its primary mechanism of action involves the covalent modification of the active site cysteine residue (Cys32) of GSTO1.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 31 nM | Recombinant GSTO1 | [1] |

| Cellular IC50 | 1.2 µM (HCT-116) | Human colon carcinoma | [1] |

| 4.3 µM (HT-29) | Human colon carcinoma | [1] | |

| In Vivo Efficacy | 20-45 mg/kg (i.p.) | HCT116 xenograft in nude mice | [1] |

Mechanism of Action and Target Engagement

This compound is an activity-based probe that covalently binds to the nucleophilic cysteine residue in the active site of GSTO1. This irreversible inhibition allows for potent and sustained inactivation of the enzyme, making it a suitable tool for studying the consequences of GSTO1 inhibition in various biological contexts.

Visualizing the Mechanism of Action

Caption: Covalent modification of GSTO1 by this compound.

Impact on Cellular Signaling Pathways

GSTO1 has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. While direct studies with this compound are limited, research using other GSTO1 inhibitors (e.g., ML175) and GSTO1 knockout models provides strong evidence for the pathways affected by its inhibition.

Toll-Like Receptor 4 (TLR4) Signaling

GSTO1 is implicated as a crucial component in the lipopolysaccharide (LPS)-induced TLR4 signaling pathway in macrophages.[2][3] Inhibition of GSTO1 has been shown to block the activation of NF-κB and the production of pro-inflammatory cytokines.[3][4]

Caption: Inhibition of GSTO1 by this compound blocks TLR4 signaling.

JAK/STAT3 Signaling

Studies have demonstrated that GSTO1 can promote the phosphorylation of JAK and STAT3, leading to increased cell proliferation and invasion in non-small cell lung cancer.[5][6][7][8] Inhibition of GSTO1 would be expected to suppress this pathway.

Caption: this compound is predicted to inhibit the JAK/STAT3 pathway.

Akt and MEK/ERK Signaling

In neuroblastoma cells, GSTO1 activity has been shown to suppress the activation of Akt and MEK1/2.[9][10][11] Inhibition of GSTO1 with the specific inhibitor ML175 leads to the activation of both Akt and MEK1/2, suggesting a complex regulatory role for GSTO1 in these pro-survival pathways.[9][10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.

Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination

This assay measures the ability of this compound to compete with a fluorescently labeled probe for binding to GSTO1.

Materials:

-

Recombinant human GSTO1 protein

-

This compound

-

5-chloromethylfluorescein diacetate (CMFDA) or a rhodamine-conjugated sulfonate ester (SE-Rh) probe

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

DMSO

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

In-gel fluorescence scanner

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a microcentrifuge tube, incubate recombinant GSTO1 (e.g., 250 nM) with varying concentrations of this compound in DPBS for 30 minutes at 25°C. Include a DMSO-only control.

-

Add the fluorescent probe (e.g., 10 µM CMFDA or SE-Rh) to each reaction and incubate for 1 hour at 25°C.

-

Quench the reaction by adding 2x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled GSTO1 band using an in-gel fluorescence scanner.

-

Quantify the band intensity. The percentage of inhibition is calculated relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell proliferation.

Materials:

-

Cancer cell lines (e.g., HCT116, HT-29)

-

This compound

-

Complete cell culture medium

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µM) for 72 hours. Include a DMSO vehicle control.

-

Add MTT solution to each well and incubate for 3 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.[1]

Clonogenic Survival Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Cancer cell line (e.g., HCT116)

-

This compound

-

Complete cell culture medium

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically >50 cells).

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

In Vivo Xenograft Study

This protocol outlines a general procedure to assess the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Female nude mice (e.g., 8-10 weeks old)

-

Human cancer cells (e.g., HCT116)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

-

Calipers

Procedure:

-

Subcutaneously inject cancer cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., 20-45 mg/kg, 5 days on/2 days off).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[1]

Conclusion

This compound is a powerful and specific chemical probe for interrogating the biological functions of GSTO1. Its high potency and covalent mechanism of action make it an invaluable tool for researchers in cancer biology, immunology, and neurobiology. The experimental protocols provided in this guide offer a starting point for utilizing this compound to further unravel the complex roles of GSTO1 in health and disease, and to explore its potential as a therapeutic target. Further studies are warranted to fully characterize its selectivity profile and to identify its global cellular targets through chemical proteomics approaches.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. GSTO1-1 modulates metabolism in macrophages activated through the LPS and TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] GSTO1-1 modulates metabolism in macrophages activated through the LPS and TLR4 pathway | Semantic Scholar [semanticscholar.org]

- 8. Glutathione S‑transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non‑small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cellular Pathways Regulated by Glutathione S-Transferase Omega 1 (GSTO1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferase Omega 1 (GSTO1) is a unique member of the glutathione S-transferase (GST) superfamily. Unlike canonical GSTs, which are primarily involved in the detoxification of xenobiotics, GSTO1 possesses thioltransferase, deglutathionylase, and dehydroascorbate reductase activities. These enzymatic functions position GSTO1 as a critical regulator of cellular signaling pathways through the post-translational modification of proteins via glutathionylation and deglutathionylation.[1][2] This guide provides a comprehensive overview of the core cellular pathways modulated by GSTO1, with a focus on its role in inflammation, cell survival, and cancer progression.

Core Cellular Pathways Regulated by GSTO1

GSTO1 has been implicated in the regulation of several key signaling cascades, primarily through its ability to reverse protein glutathionylation, a redox-sensitive post-translational modification.

NLRP3 Inflammasome Activation

GSTO1 is a positive regulator of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in innate immunity and the inflammatory response.[3][4][5] GSTO1-mediated activation of the NLRP3 inflammasome occurs through the deglutathionylation of key components of the inflammasome machinery.

Mechanism of Action:

-

NEK7 Deglutathionylation: GSTO1 directly interacts with and deglutathionylates the NIMA-related kinase 7 (NEK7) at cysteine 253.[3][4][6] This deglutathionylation is a critical step for NEK7 to bind to NLRP3 and facilitate inflammasome assembly and activation.[3][4]

-

ASC Deglutathionylation: GSTO1 also promotes the deglutathionylation of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[7][8] Glutathionylation of ASC inhibits its oligomerization, a necessary step for inflammasome activation. By reversing this modification, GSTO1 promotes ASC oligomerization and subsequent caspase-1 activation.[7][8]

Signaling Pathway Diagram:

MAPK and Akt Signaling Pathways

GSTO1 has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Akt (also known as Protein Kinase B) signaling pathways, which are central to cell survival, proliferation, and metabolism.[9] GSTO1's role in these pathways appears to be primarily inhibitory under basal conditions.

Mechanism of Action:

-

Inhibition of Akt and MEK1/2 Activation: GSTO1 can either directly interact with Akt and MEK1/2 or be part of a protein complex containing these kinases.[9] This association helps to maintain Akt and MEK1/2 in an inactive state. Inhibition of GSTO1's enzymatic activity leads to the activation of both Akt and MEK1/2.[9]

-

JNK Pathway Involvement: GSTO1 has also been implicated in the regulation of the c-Jun N-terminal kinase (JNK) pathway, particularly in the context of apoptosis.[10]

Signaling Pathway Diagram:

Toll-like Receptor 4 (TLR4) Signaling

GSTO1 plays a crucial role in the pro-inflammatory signaling pathway mediated by Toll-like receptor 4 (TLR4), which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[3][11] GSTO1 appears to act at an early stage in the TLR4 signaling cascade.

Mechanism of Action:

-

Upstream of NF-κB: GSTO1 is required for the LPS-induced activation of the transcription factor NF-κB.[9] The exact mechanism is not fully elucidated, but it is proposed that GSTO1 may act on a component of the Myddosome complex, which is formed downstream of TLR4 activation.[3][12] The Myddosome consists of the adaptor proteins MyD88 and IRAK kinases.[13][14][15][16]

Signaling Pathway Diagram:

JAK/STAT3 Signaling Pathway

In the context of non-small cell lung cancer (NSCLC), GSTO1 has been shown to promote cancer cell proliferation, migration, and invasion while inhibiting apoptosis by activating the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2][7][17]

Mechanism of Action:

-

Activation of JAK and STAT3 Phosphorylation: Overexpression of GSTO1 leads to increased phosphorylation of both JAK and STAT3.[1][2] The precise mechanism by which GSTO1 activates this pathway is not yet fully understood and could be indirect, potentially involving the regulation of upstream cytokines or protein tyrosine phosphatases. The JAK family includes JAK1, JAK2, JAK3, and TYK2.[18][19][20][21]

Signaling Pathway Diagram:

Quantitative Data on GSTO1-Regulated Pathways

| Pathway Component | Parameter | Value | Cell/System Type | Reference |

| NLRP3 Inflammasome | ||||

| GSTO1-NEK7 Interaction | Dissociation Constant (Kd) | 60 ± 4 µM | In vitro (Surface Plasmon Resonance) | [22] |

| GSTO1 (C32A mutant)-NEK7 Interaction | Dissociation Constant (Kd) | 120.5 ± 0.25 µM | In vitro (Surface Plasmon Resonance) | [22] |

| MAPK/Akt Signaling | ||||

| GSTO1 Inhibition (C1-27) | IC50 for 4-NPG reduction | ~220 nM | In vitro | [23] |

| Apoptosis | ||||

| GSTO1 Targeting | Increase in JNK-mediated apoptosis | 2-fold | Murine Macrophages (RAW 264.7) | [10] |

Detailed Methodologies for Key Experiments

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol is adapted for the investigation of GSTO1 interactions with proteins such as NEK7, ASC, Akt, and MEK1/2.[13][14][18]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-GSTO1 antibody (or antibody against the protein of interest)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing the Lysate:

-

Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody against the "bait" protein (e.g., anti-GSTO1) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer or 2x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein (e.g., anti-NEK7, anti-Akt).

-

Experimental Workflow:

In Vitro Deglutathionylation Assay

This assay measures the ability of GSTO1 to remove glutathione from a glutathionylated protein or peptide.[17][24][25]

Materials:

-

Recombinant GSTO1 protein

-

Glutathionylated substrate (e.g., glutathionylated peptide, or cell lysates containing glutathionylated proteins)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM GSH)

-

Method for detecting deglutathionylation (e.g., fluorescence-based assay, Western blot with anti-glutathione antibody)

Procedure (Fluorescence-based):

-

Substrate Preparation: Synthesize a peptide with a cysteine residue adjacent to a tryptophan. Glutathionylate the cysteine residue.

-

Reaction Setup: In a microplate, combine the glutathionylated peptide, reaction buffer, and recombinant GSTO1.

-

Fluorescence Measurement: Monitor the increase in tryptophan fluorescence over time. Deglutathionylation of the cysteine residue relieves the quenching of the tryptophan fluorescence.

-

Data Analysis: Calculate the initial reaction rate from the slope of the fluorescence versus time plot.

Experimental Workflow:

CRISPR/Cas9-mediated Knockout of GSTO1

This protocol provides a general framework for generating GSTO1 knockout cell lines using CRISPR/Cas9 technology.[26][27][28][29][30]

Materials:

-

Lentiviral vector co-expressing Cas9 and a guide RNA (gRNA) targeting GSTO1 (e.g., lentiCRISPRv2)

-

HEK293T cells for lentivirus production

-

Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

-

Transfection reagent

-

Target cancer cell line

-

Puromycin for selection

-

Reagents for genomic DNA extraction, PCR, sequencing, and Western blotting

Procedure:

-

gRNA Design and Cloning:

-

Design two or more gRNAs targeting an early exon of the GSTO1 gene.

-

Clone the gRNAs into the lentiCRISPRv2 vector.

-

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the lentiCRISPRv2-gRNA plasmid and the packaging and envelope plasmids.

-

Harvest the lentivirus-containing supernatant 48-72 hours post-transfection.

-

-

Transduction of Target Cells:

-

Transduce the target cancer cell line with the harvested lentivirus.

-

-

Selection:

-

Select for transduced cells by adding puromycin to the culture medium.

-

-

Validation of Knockout:

-

Isolate single-cell clones by limiting dilution.

-

Expand the clones and screen for GSTO1 knockout by:

-

Genomic DNA sequencing: To confirm mutations in the target region.

-

Western blotting: To confirm the absence of GSTO1 protein expression.

-

-

Experimental Workflow:

Conclusion

GSTO1 is emerging as a pivotal regulator of diverse cellular signaling pathways, primarily through its deglutathionylase activity. Its involvement in the activation of the NLRP3 inflammasome, modulation of MAPK and Akt signaling, and its role in TLR4 and JAK/STAT3 pathways underscore its importance in inflammation, cell survival, and cancer biology. The development of specific GSTO1 inhibitors holds therapeutic promise for a range of diseases, from inflammatory disorders to cancer. Further research is warranted to fully elucidate the molecular mechanisms by which GSTO1 exerts its regulatory functions and to identify its full spectrum of protein substrates.

References

- 1. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biology of Enzymes in Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSTO1-1 modulates metabolism in macrophages activated through the LPS and TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione Transferase Omega-1 Regulates NLRP3 Inflammasome Activation through NEK7 Deglutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 7. Glutathione S‑transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non‑small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione transferase omega 1 catalyzes the reduction of S-(phenacyl)glutathiones to acetophenones. | Semantic Scholar [semanticscholar.org]

- 9. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione-S-transferase omega 1 (GSTO1-1) acts as mediator of signaling pathways involved in aflatoxin B1-induced apoptosis-autophagy crosstalk in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genetic dissection of glutathione S-transferase omega-1: identification of novel downstream targets and Alzheimer’s disease pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A role for glutathione transferase omega 1 (GSTO1-1) in the glutathionylation cycle [openresearch-repository.anu.edu.au]

- 13. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. Reactome | JAK1,JAK2,(TYK2) bind IL6ST [reactome.org]

- 21. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Inhibition of glutathione S-transferase omega 1-catalyzed protein deglutathionylation suppresses adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] GSTO1-1 modulates metabolism in macrophages activated through the LPS and TLR4 pathway | Semantic Scholar [semanticscholar.org]

- 25. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]

- 26. researchgate.net [researchgate.net]

- 27. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]

- 28. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of GSTO1-IN-1 on Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione S-transferase Omega 1 (GSTO1) is a critical enzyme in the maintenance of cellular redox balance through its role in the glutathionylation cycle. Its inhibition presents a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth analysis of GSTO1-IN-1, a potent and selective inhibitor of GSTO1, and its effects on cellular redox homeostasis. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant pathways and workflows.

Introduction to GSTO1 and Redox Homeostasis

Cellular redox homeostasis is a tightly regulated balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. An imbalance in this system leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Glutathione (GSH), a tripeptide, is a cornerstone of the cellular antioxidant defense system.

GSTO1 is a unique member of the glutathione S-transferase superfamily. Unlike canonical GSTs that primarily catalyze the conjugation of GSH to xenobiotics, GSTO1 functions as a thioltransferase and dehydroascorbate reductase, and notably, it catalyzes the deglutathionylation of proteins.[1] Protein glutathionylation is a reversible post-translational modification that protects protein thiols from irreversible oxidation and modulates protein function. By reversing this process, GSTO1 plays a pivotal role in regulating signaling pathways sensitive to redox state.[2]

This compound: A Potent Inhibitor of GSTO1

This compound (also known as C1-27) is a small molecule inhibitor that demonstrates high potency and selectivity for GSTO1.[3] Its mechanism of action involves the covalent modification of the active site cysteine residue (Cys32) of GSTO1, leading to irreversible inhibition of its enzymatic activity.[4] This inhibition disrupts the deglutathionylation activity of GSTO1, thereby altering the cellular redox landscape.

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GSTO1 enzymatic activity) | 31 nM | Recombinant GSTO1 | [3] |

| IC50 (Cell Viability, 72h) | 1.2 µM | HCT-116 | [3] |

| 4.3 µM | HT-29 | [3] |

Table 1: In vitro and cellular potency of this compound.

| Parameter | Effect | Cell Line | Condition | Reference |

| Reactive Oxygen Species (ROS) | Decreased production | J774.1A macrophages | LPS-stimulated | [5] |

Table 2: Effect of GSTO1 inhibition on cellular redox parameters.

Signaling Pathways Modulated by this compound

The inhibition of GSTO1 by this compound is expected to have significant downstream effects on various signaling pathways that are regulated by redox status and protein glutathionylation.

Mechanism of Action of this compound

The primary mechanism of this compound is the direct and irreversible inhibition of GSTO1's deglutathionylation activity. This leads to an accumulation of glutathionylated proteins, thereby altering their function and downstream signaling.

Impact on Inflammatory Signaling

GSTO1 has been implicated as a positive regulator of the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial in the inflammatory response. Inhibition of GSTO1 has been shown to attenuate the production of ROS in lipopolysaccharide (LPS)-stimulated macrophages.[5] This suggests that this compound could modulate inflammatory responses by altering the redox state required for the activation of downstream signaling cascades, such as NF-κB.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the effects of this compound on redox homeostasis. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

GSTO1 Enzymatic Activity Assay

This assay measures the ability of this compound to inhibit the catalytic activity of GSTO1 using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

-

Recombinant human GSTO1 protein

-

This compound

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM GSH, and the desired concentration of recombinant GSTO1.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.

-

Add the GSTO1-containing reaction mixture to the wells.

-

Incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding 1 mM CDNB to each well.

-

Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of increase in absorbance is proportional to GSTO1 activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cells of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

PCR tubes and a thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-GSTO1 antibody

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-GSTO1 antibody.

-

Quantify the band intensities to determine the melting curve of GSTO1 in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method to measure intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cells of interest

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader (excitation/emission ~485/535 nm)

-

Positive control (e.g., H2O2 or tert-butyl hydroperoxide)

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Wash the cells with pre-warmed HBSS.

-

Load the cells with 20 µM DCFDA in HBSS and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess probe.

-

Treat the cells with various concentrations of this compound or vehicle control. Include a positive control for ROS induction.

-

Incubate for the desired time period.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Normalize the fluorescence intensity to cell number or protein concentration if necessary.

Determination of Intracellular GSH/GSSG Ratio

The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular oxidative stress. This can be measured using various commercial kits or by HPLC.

Materials (General Kit-Based Method):

-

Cells of interest

-

This compound

-

Assay kit for GSH/GSSG ratio determination (e.g., based on DTNB recycling assay)

-

Reagents for cell lysis and deproteinization (often included in the kit)

-

96-well microplate

-

Microplate reader

Procedure (General Overview):

-

Culture and treat cells with this compound as desired.

-

Harvest and lyse the cells according to the kit manufacturer's instructions. This usually involves a deproteinization step.

-

Prepare two sets of samples for each condition: one for measuring total glutathione (GSH + GSSG) and one for measuring GSSG alone.

-

In the GSSG measurement samples, GSH is masked using a specific reagent (e.g., 2-vinylpyridine).

-

Add the assay reagents, which typically include glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

The rate of color development (measured by absorbance) is proportional to the glutathione concentration.

-

Calculate the concentrations of total glutathione and GSSG from a standard curve.

-

Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

-

Calculate the GSH/GSSG ratio.

Conclusion

This compound is a valuable research tool for investigating the role of GSTO1 in cellular redox homeostasis and related signaling pathways. Its high potency and selectivity make it a suitable probe for dissecting the complex interplay between protein glutathionylation and cellular function. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the impact of GSTO1 inhibition on various physiological and pathological processes. Further research is warranted to explore the full therapeutic potential of targeting GSTO1 with inhibitors like this compound.

References

- 1. The Role of Glutathione Peroxidase-1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [PDF] A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle | Semantic Scholar [semanticscholar.org]

- 5. Glutathione transferase omega 1 is required for the lipopolysaccharide-stimulated induction of NADPH oxidase 1 and the production of reactive oxygen species in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis of GSTO1-IN-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferase Omega 1 (GSTO1-1) is a cytosolic enzyme with diverse catalytic activities, including thiol transferase and dehydroascorbate reductase functions. Its involvement in various cellular processes, such as the regulation of signaling pathways and detoxification, has implicated it in the pathology of several diseases, including cancer. Consequently, GSTO1-1 has emerged as a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the structural and mechanistic basis of the inhibition of GSTO1-1 by the potent and selective inhibitor, GSTO1-IN-1, also known as C1-27.

Quantitative Analysis of this compound Inhibition

This compound is a chloroacetamide-containing compound that acts as a covalent inhibitor of GSTO1-1. Its inhibitory potency has been characterized through various biochemical and cellular assays.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 | 31 nM | GSTO1-1 Enzyme Activity (4-NPG reduction) | Recombinant Human GSTO1-1 | [1] |

| IC50 | ~220 nM | 4-NPG reduction activity | Recombinant Mouse GstO1 | [2] |

| IC50 | 21 nM | Inhibition of SE-Rh binding | Recombinant Human GSTO1-1 | [3] |

| IC50 | 30 nM | Inhibition of S-(4-nitrophenacyl)glutathione reduction | Recombinant Human GSTO1-1 | [3] |

| kinact/KI | Not explicitly stated for C1-27, but determined for derivatives | Biochemical assay | Purified Recombinant GSTO1-1 | [4] |

| Cellular IC50 (HT-29) | 4.3 µM | MTT Assay (72h) | HT-29 human colon cancer cells | [5] |

| Cellular IC50 (HCT116) | 1.2 µM | MTT Assay (72h) | HCT116 human colon cancer cells | [5] |

Structural Basis of Inhibition

The precise mechanism of this compound inhibition has been elucidated through X-ray crystallography. The co-crystal structure of human GSTO1-1 in complex with C1-27 has been solved and is available in the Protein Data Bank (PDB).

| PDB ID | Description | Resolution | Key Findings | Reference |

| 4YQM | Human Glutathione S-transferase Omega 1 bound to the covalent inhibitor C1-27 | 2.38 Å | C1-27 forms a covalent bond with the sulfur atom of the active site cysteine residue (Cys32). The inhibitor primarily occupies the hydrophobic H-site of the enzyme. | [1] |

The covalent modification of Cys32 by this compound is the key to its potent and irreversible inhibition of the enzyme's catalytic activity.

Signaling Pathway Modulation

Inhibition of GSTO1-1 by specific inhibitors has been shown to modulate key intracellular signaling pathways, particularly the PI3K/AKT and MEK/ERK pathways, which are crucial for cell survival and proliferation.

Caption: GSTO1-1 signaling and inhibition pathway.

Inhibition of GSTO1-1 by this compound leads to the activation of AKT and MEK1/2, which can subsequently promote cell proliferation and survival pathways[5][6]. This suggests that GSTO1-1 normally functions to suppress the activation of these kinases[6].

Experimental Protocols

GSTO1-1 Enzyme Inhibition Assay (4-NPG Reduction)

This spectrophotometric assay measures the GSTO1-1-catalyzed reduction of S-(4-nitrophenacyl)glutathione (4-NPG).

Materials:

-

Recombinant GSTO1-1 enzyme

-

S-(4-nitrophenacyl)glutathione (4-NPG) substrate

-

2-mercaptoethanol (2-ME)

-

Assay Buffer: 100 mM Tris, pH 8.0

-

This compound (C1-27) inhibitor

-

UV-Vis spectrophotometer

Procedure:

-